2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes in the presence of a catalyst such as piperidine. The reaction is carried out in an ethanol solution under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: The methylsulfide group at the C-2 position can be substituted with various aryl or heteroaryl amines.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation and various aryl/heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides and substituted pyridopyrimidine compounds, which have shown significant biological activity .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). By inhibiting these kinases, the compound can induce apoptosis in tumor cells, thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Another potent kinase inhibitor with similar biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and potential anticancer properties.
Uniqueness
2-(4-Methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to its specific inhibition of CDK4 and ARK5, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4,7-dioxo-5-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-12-7-9-25(10-8-12)20-23-17-16(19(27)24-20)15(13-5-3-2-4-6-13)14(11-21)18(26)22-17/h2-6,12,14-15H,7-10H2,1H3,(H2,22,23,24,26,27) |
InChI Key |
NEMHICDAHOBYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C(C(C(=O)N3)C#N)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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